N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide
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Description
N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C31H38N2O6S and its molecular weight is 566.71. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
This compound exhibits specific molecular interactions that are crucial for its application in scientific research. Gelbrich et al. (2011) discussed the intramolecular and intermolecular hydrogen bonding of a similar sulfonylurea compound, highlighting the importance of such interactions in the formation of hydrogen-bonded chains. These structural details are vital for understanding the compound's behavior in different chemical environments (Thomas Gelbrich, Mairi F. Haddow, & Ulrich J. Griesser, 2011).
Pharmacological Selectivity
Research on tetrahydroisoquinoline derivatives, including those containing a benzenesulfonamide moiety, has shown potent selectivity towards human beta3 adrenergic receptor agonists. Such compounds have demonstrated significant selectivity, making them a subject of interest in the development of targeted therapies. E. Parmee et al. (2000) found specific derivatives to be full agonists of the beta3 adrenergic receptor, showcasing their potential in pharmacological applications (E. Parmee, L. Brockunier, J. He, et al., 2000).
Molecular Docking and Inhibition Studies
Bruno et al. (2017) designed a novel series of benzenesulfonamides to improve selectivity toward druggable human carbonic anhydrases isoforms. They discovered compounds with remarkable inhibition for specific isoforms, underlining the compound's utility in probing molecular interactions and developing inhibitors with high selectivity and potency (E. Bruno, M. R. Buemi, A. Di Fiore, et al., 2017).
Synthetic Applications
Familoni (2002) discussed the powerful Directed Metalation Group (DMG) properties of benzenesulfonamide, including its application in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This highlights the compound's role in synthetic chemistry, particularly in heterocyclic synthesis and the introduction of functional groups through metalation processes (O. Familoni, 2002).
Properties
IUPAC Name |
N,N-diethyl-4-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O6S/c1-6-22-9-13-25(14-10-22)39-21-28-27-20-30(38-5)29(37-4)19-24(27)17-18-33(28)31(34)23-11-15-26(16-12-23)40(35,36)32(7-2)8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRRUGCMGSGMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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